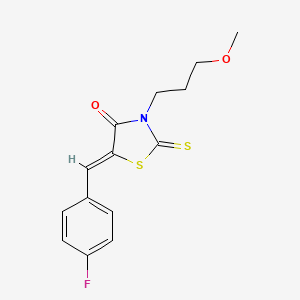

(5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(4-Fluorobenzylidene)-3-(3-Methoxypropyl)-2-Thioxo-1,3-Thiazolidin-4-One is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:

- 4-Fluorobenzylidene substituent: A Z-configuration benzylidene group with a fluorine atom at the para position, enhancing electronic effects and metabolic stability .

- 3-Methoxypropyl group: A flexible alkyl chain with a methoxy terminal, improving solubility and influencing pharmacokinetic properties .

Properties

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S2/c1-18-8-2-7-16-13(17)12(20-14(16)19)9-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYADCLDKFYYINK-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Ring: The initial step involves the cyclization of a suitable thiourea derivative with an α-halo carbonyl compound under basic conditions to form the thiazolidinone ring.

Introduction of Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidinone ring and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.

Addition of Methoxypropyl Group: The final step involves the alkylation of the thiazolidinone ring with 3-methoxypropyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the fluorobenzylidene group, converting it to a fluorobenzyl group.

Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Fluorobenzyl derivatives.

Substitution: Various alkyl or aryl thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that thiazolidinone derivatives exhibit antimicrobial properties. The presence of the fluorobenzylidene group in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial infections.

Anticancer Properties

Research has shown that compounds with thiazolidinone scaffolds can inhibit cancer cell proliferation. The specific structural modifications in (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one may contribute to its cytotoxic effects on various cancer cell lines.

Anti-inflammatory Effects

Thiazolidinones are also studied for their anti-inflammatory properties. This compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives similar to (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one showed potent activity against Staphylococcus aureus. The study highlighted the importance of the fluorine atom in enhancing the compound's lipophilicity and membrane penetration.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that compounds with thiazolidinone structures exhibited IC50 values in the micromolar range. The specific derivative discussed here was noted for its selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets:

Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Their Impact

The biological and chemical profiles of thiazolidinones are highly substituent-dependent. Below is a comparative analysis of key analogs:

Structure-Activity Relationships (SAR)

- Benzylidene Substituents :

- N3 Substituents :

Mechanistic Divergence

- Anticancer Activity : Fluorobenzylidene derivatives (target compound) induce apoptosis via mitochondrial pathways, while nitro analogs act through DNA intercalation .

- Antimicrobial Action: Pyrazole-containing analogs (e.g., ) inhibit bacterial efflux pumps, whereas simpler thiazolidinones disrupt cell wall synthesis .

Biological Activity

(5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, exhibit notable anticancer properties. A study evaluating related compounds demonstrated their effectiveness against various human cancer cell lines, such as A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colon cancer) cells. The compound was shown to induce apoptosis and inhibit cell proliferation by increasing caspase-3 activity significantly across different concentrations .

Anti-inflammatory Activity

The presence of a benzylidene moiety in the structure contributes to its anti-inflammatory effects. Compounds in this class can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. This mechanism is critical for potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, the antioxidant activity was evaluated using various assays like DPPH and ABTS, showing that certain derivatives possess significant radical scavenging capabilities .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been extensively studied. Compounds similar to (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida spp. This broad-spectrum activity makes them promising candidates for developing new antimicrobial agents .

The biological activity of (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like cyclooxygenase, which plays a vital role in inflammation.

- DNA Interaction : It may interact with DNA or proteins involved in cell cycle regulation and apoptosis.

- Reactive Oxygen Species Modulation : The compound modulates ROS levels, contributing to its anticancer effects by inducing oxidative stress in cancer cells .

Research Findings

A summary of key findings from recent studies on thiazolidinone derivatives is presented below:

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives:

- Anticancer Study : A compound similar to (5Z)-5-(4-fluorobenzylidene) was tested on A549 and CACO-2 cells, revealing a dose-dependent increase in apoptosis markers.

- Inflammation Model : In a model of induced inflammation, the compound significantly reduced edema and inflammatory cytokines compared to controls.

- Oxidative Stress Assessment : In vitro studies showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant potential.

Q & A

Q. What are the standard synthetic routes for (5Z)-5-(4-fluorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves a condensation reaction between a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) and thiosemicarbazide derivatives under acidic conditions. For example:

- Schiff base formation : Reacting 4-fluorobenzaldehyde with 3-(3-methoxypropyl)thiosemicarbazide in ethanol or methanol under reflux (2–12 hours) .

- Cyclization : Acid catalysis (e.g., acetic acid) promotes cyclization to form the thiazolidinone ring. Purification via recrystallization (ethanol/DMF mixtures) or column chromatography (hexane/ethyl acetate gradients) is common .

Key variables : Solvent polarity, reaction temperature (80–120°C), and stoichiometric ratios influence yield (typically 50–75%) .

Q. How can the structure of this compound be confirmed experimentally?

Multi-technique characterization is essential:

- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the benzylidene group) and bond angles (e.g., C8–S1–C7 = 93.2°) .

- NMR spectroscopy : H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 3.3–4.2 ppm indicates methoxypropyl groups. C NMR identifies carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) signals .

- Mass spectrometry : HRMS matches the molecular formula (e.g., CHFNOS) .

Q. What in vitro assays are used to screen its biological activity?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods .

- Anticancer potential : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Mechanistic insights : Hemoglobin interaction studies via fluorescence quenching or molecular docking (e.g., targeting α/β hemoglobin subunits) .

Advanced Research Questions

Q. How can reaction intermediates (e.g., Schiff bases) be stabilized to improve synthesis yields?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability compared to ethanol .

- Catalysts : Lewis acids (e.g., ZnCl) or ionic liquids accelerate cyclization while minimizing side reactions .

- Real-time monitoring : TLC or HPLC tracks intermediate conversion, allowing precise control of reaction duration (e.g., 8–12 hours for THF-based systems) .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., fluorobenzylidene as an electron-deficient site) .

- Molecular docking : Simulates binding to targets (e.g., hemoglobin subunits, kinase enzymes) using AutoDock Vina. Key interactions include hydrogen bonding with the thiocarbonyl group and hydrophobic contacts with the methoxypropyl chain .

- QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity using partial least squares regression .

Q. How can in vivo pharmacokinetics be evaluated for this compound?

- ADME profiling :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsome stability tests (e.g., CYP450 inhibition).

- Excretion : Radiolabeled tracer studies in rodent models.

- Pharmacodynamic markers : Measure plasma concentrations via LC-MS/MS and correlate with efficacy in disease models (e.g., xenograft tumors) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Batch reproducibility : Verify purity (>95% by HPLC) and stereochemical consistency (CD spectroscopy) .

- Assay standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and uniform cell culture conditions .

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent used in bioassays affecting solubility) .

Q. How can oxidative stability of the thiocarbonyl group be enhanced?

- Derivatization : Replace the 2-thioxo group with a sulfone (via HO oxidation) to improve stability .

- Formulation : Encapsulate in cyclodextrin or liposomes to protect against enzymatic degradation .

- Accelerated stability testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation by HPLC .

Methodological Notes

- Contradictions in evidence : While some studies use acetic acid for cyclization , others prefer HCl . Researchers should optimize based on substrate solubility.

- Critical parameters : The Z-configuration of the benzylidene group is crucial for bioactivity; verify via NOESY NMR or X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.